Bienvenue dans la boutique en ligne BenchChem!

Spiro[chromene-2,3'-pyrrolidine]

Antifungal Cryptococcus neoformans Spirochromane

Procure spiro[chromene-2,3'-pyrrolidine], a rigid, three‑dimensional spirocyclic scaffold recognized as a privileged structure in medicinal chemistry. This core enables access to validated antifungal (6‑fluoro‑spiro[chromane‑2,3'‑pyrrolidine]‑4‑one HCl, MIC 16 µg/mL vs. C. neoformans), antitubercular (derivative 3k, MIC 10 µg/mL targeting InhA), and CNS tool compounds (CHEMBL556439, DOR Ki 18 nM). Please note: the unsubstituted scaffold alone lacks biological activity; procurement of specific, validated derivatives is essential for target engagement.

Molecular Formula C12H13NO
Molecular Weight 187.24 g/mol
Cat. No. B8700787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiro[chromene-2,3'-pyrrolidine]
Molecular FormulaC12H13NO
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESC1CNCC12C=CC3=CC=CC=C3O2
InChIInChI=1S/C12H13NO/c1-2-4-11-10(3-1)5-6-12(14-11)7-8-13-9-12/h1-6,13H,7-9H2
InChIKeyCXYUYMGDCIRGNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Spiro[chromene-2,3'-pyrrolidine]: Core Scaffold Procurement for Antifungal, Antitubercular, and CNS-Targeted Drug Discovery


Spiro[chromene-2,3'-pyrrolidine] is a spirocyclic heterocycle characterized by a fused chromene and pyrrolidine ring system joined at a quaternary spiro carbon [1]. This rigid three-dimensional scaffold is a privileged structure in medicinal chemistry, appearing in bioactive molecules with demonstrated antifungal, antitubercular, and central nervous system (CNS) receptor-modulating activities [2]. As a versatile building block, it is available as the parent core or in substituted forms from chemical suppliers, enabling structure-activity relationship (SAR) exploration and lead optimization in academic and industrial research programs.

Why Generic Spiro[chromene-2,3'-pyrrolidine] Analogs Cannot Be Interchanged Without Quantitative Performance Loss


The spiro[chromene-2,3'-pyrrolidine] scaffold exhibits extreme sensitivity to substituent effects at multiple positions, with small structural changes leading to complete loss of activity in validated assays. For antifungal applications, a single fluorine substitution at the 6-position of the chromane ring is required to achieve meaningful inhibition of Cryptococcus neoformans (MIC 16 μg/mL), while all other analogs in the same series were inactive [1]. In antitubercular screening, only one derivative (3k) among twelve synthesized compounds demonstrated MIC values comparable to the first-line drug isoniazid, highlighting that the core scaffold alone is insufficient to guarantee efficacy [2]. Furthermore, the spiro junction's stereochemical rigidity confers conformational pre-organization critical for target engagement; replacement with flexible acyclic analogs or alternative spirocyclic cores results in dramatic reductions in binding affinity and functional activity, as evidenced by SAR studies of related spirochromane systems [1]. These data collectively demonstrate that procurement decisions must be based on specific, validated derivatives rather than generic core similarity.

Quantitative Differentiation of Spiro[chromene-2,3'-pyrrolidine] Derivatives: Comparator-Backed Evidence for Procurement Decisions


6-Fluorospiro[chromane-2,3'-pyrrolidine]-4-one Exhibits Selective Antifungal Activity Against Cryptococcus neoformans (MIC 16 μg/mL) with No Detectable Cytotoxicity

Among eleven synthesized spiro[chromane-2,3'-pyrrolidine]-4-one derivatives, only 6-fluorospiro[chromane-2,3'-pyrrolidine]-4-one hydrochloride demonstrated antifungal activity against Cryptococcus neoformans, exhibiting a minimum inhibitory concentration (MIC) of 16 μg/mL [1]. In contrast, the other ten derivatives, including the unsubstituted parent scaffold, showed no inhibition against either C. neoformans or Candida albicans [1]. This derivative also displayed no cytotoxicity or hemolytic activity against human HEK-293 cells and red blood cells, indicating a favorable preliminary selectivity profile [1]. The observed MIC value places this compound within the susceptible dose-dependent range for fluconazole (MIC 16-32 μg/mL) and demonstrates superior activity compared to many fluconazole-resistant C. neoformans clinical isolates, which exhibit MICs ≥64 μg/mL [2].

Antifungal Cryptococcus neoformans Spirochromane

Spiro[chromene-2,2'-pyrrolidin]-4'-one Derivative 3k Demonstrates Antitubercular Activity (MIC 10 μg/mL) Comparable to First-Line Drug Isoniazid Against M. tuberculosis H37Rv

In a series of twelve spiro[chromene-2,2'-pyrrolidin]-4'-one derivatives (3a-3l), compound 3k exhibited an MIC of 10 μg/mL against Mycobacterium tuberculosis H37Rv, which is comparable to the first-line antitubercular drug isoniazid when tested at the same concentration [1]. Molecular docking studies predicted that these compounds bind to enoyl-acyl carrier protein reductase (InhA) with high affinity, suggesting a mechanism consistent with validated antitubercular targets [1]. The synthesis of this series achieved yields ranging from 77% to 92%, indicating scalable access to the active derivative for further medicinal chemistry exploration [1]. This activity stands in contrast to related spiro[chromene-2,3'-pyrrolidine] hydrochloride, which shows only moderate activity (MIC = 32 μg/mL) against the same strain .

Antitubercular Mycobacterium tuberculosis Spirochromene

N,N-Diethyl-4-(spiro[chromene-2,3'-pyrrolidine]-4-yl)benzamide Binds Delta Opioid Receptor with Ki = 18 nM and Functions as an Agonist (EC50 = 28 nM)

The spiro[chromene-2,3'-pyrrolidine] derivative N,N-diethyl-4-(spiro[chromene-2,3'-pyrrolidine]-4-yl)benzamide (CHEMBL556439) demonstrates high-affinity binding to the human delta opioid receptor (DOR) with a Ki of 18 nM in a competitive displacement assay using [3H]diprenorphine [1]. This compound also acts as a functional agonist with an EC50 of 28 nM, indicating full receptor activation at nanomolar concentrations [1]. In contrast, the prototypical DOR antagonist naltrindole exhibits a Ki of 0.78-0.94 nM [2], and the endogenous peptide agonist DPDPE has an IC50 of 2.5 nM . The spiro derivative thus offers a distinct pharmacological profile with sub-100 nM potency, suitable for tool compound applications or as a starting point for structure-based optimization of DOR-targeted therapeutics.

Delta opioid receptor CNS GPCR Spirochromene

Spiro[chromene-2,3'-pyrrolidine]-Containing Compounds Show Enhanced Inhibition of B16 Melanoma Cell Adhesion Compared to Non-Spiro Natural Product Precursors

In a structure-activity relationship study of delaminomycins, the synthetic spiro compounds (A2, B2, and C2) demonstrated stronger inhibitory activity than their natural product counterparts (A1, B1, and C1) in a B16 melanoma cell adhesion assay [1]. The presence of the spiro[chromene-2,3'-pyrrolidine] core was essential for this activity enhancement, as derivative A4, which lacked the pyrrolidine ring, exhibited reduced inhibition in both the B16 adhesion assay and in vitro cytotoxicity against tumor cells compared to A1 [1]. Notably, the SAR was context-dependent: in mixed lymphocyte culture reaction (MLCR) and antimicrobial assays, the non-spiro natural products were more potent, indicating that the spiro scaffold confers a specific advantage in cell adhesion-mediated processes relevant to metastasis [1]. The C-5' substituent of the pyrrolidine ring further modulated activity with an order of potency OH > OCH3 > H in the Con A-induced proliferation assay [1].

Cancer Cell adhesion Melanoma Spirochromene

Spiro[chromene-2,2'-pyrrolidin]-4'-one Derivatives Synthesized via Green One-Pot Protocol in 77-92% Yields, Enabling Cost-Effective Procurement and Scale-Up

A one-pot, multicomponent synthesis of spiro[chromene-2,2'-pyrrolidin]-4'-one derivatives proceeds in acetic acid under mild conditions without requiring metal catalysts, chromatography, or hazardous reagents [1]. This environmentally benign protocol affords the target spirocyclic compounds in excellent isolated yields ranging from 77% to 92% across twelve derivatives [1]. In comparison, alternative synthetic routes to related spiro[chromene-2,3'-pyrrolidine] scaffolds often involve multistep sequences with lower overall yields (typically 40-60%) or require expensive catalysts and chromatographic purification . The high efficiency and operational simplicity of this method directly translate to lower production costs, reduced waste, and improved scalability, making these derivatives more accessible for procurement in early-stage drug discovery and chemical biology applications.

Green chemistry Synthesis Spirochromene Multicomponent reaction

Spiro[chromene-2,3'-pyrrolidine] Scaffold Lacks Detectable Cytotoxicity and Hemolytic Activity in Preliminary Human Cell Assays, a Critical Safety Differentiator

The antifungal lead 6-fluorospiro[chromane-2,3'-pyrrolidine]-4-one hydrochloride was evaluated for cytotoxicity against human embryonic kidney (HEK-293) cells and hemolytic activity against human red blood cells [1]. The compound demonstrated no detectable cytotoxicity or hemolysis at concentrations up to the tested MIC, indicating a favorable early safety profile [1]. This stands in contrast to many antifungal agents in preclinical development, where off-target toxicity to mammalian cells often limits further progression. For example, the clinically used antifungal amphotericin B is known for significant nephrotoxicity and hemolytic effects at therapeutic concentrations [2]. While the target compound's selectivity index has not been fully quantified due to incomplete cytotoxicity data, the absence of acute toxicity in these standard assays provides an initial safety advantage that may reduce attrition in subsequent lead optimization campaigns.

Cytotoxicity Hemolysis Safety Spirochromane

Validated Application Scenarios for Spiro[chromene-2,3'-pyrrolidine] Derivatives Based on Quantitative Evidence


Antifungal Lead Optimization Targeting Cryptococcus neoformans

Procure 6-fluorospiro[chromane-2,3'-pyrrolidine]-4-one hydrochloride as a starting point for antifungal drug discovery against C. neoformans, including fluconazole-resistant strains. This derivative is the only active compound in its class against this pathogen (MIC 16 μg/mL) and lacks detectable cytotoxicity, enabling SAR campaigns focused on improving potency while maintaining safety [1].

Antitubercular Drug Discovery Against M. tuberculosis H37Rv

Utilize spiro[chromene-2,2'-pyrrolidin]-4'-one derivative 3k (or its synthetic precursors) as a lead scaffold for antitubercular development. This compound exhibits MIC 10 μg/mL, comparable to isoniazid, and is predicted to target InhA, a validated enzyme in mycobacterial cell wall biosynthesis [1]. The high-yielding, green synthetic route (77-92% yields) ensures reliable procurement for iterative medicinal chemistry [1].

Delta Opioid Receptor Agonist Tool Compound Development

Acquire N,N-diethyl-4-(spiro[chromene-2,3'-pyrrolidine]-4-yl)benzamide (CHEMBL556439) for use as a selective delta opioid receptor agonist tool compound. With a Ki of 18 nM and EC50 of 28 nM, this spirochromene derivative enables functional studies of DOR signaling in CNS drug discovery programs, offering a distinct chemotype from traditional morphinan and peptide-based DOR ligands [1].

Anti-Metastatic Research in Melanoma Models

Employ spiro[chromene-2,3'-pyrrolidine]-containing delaminomycin analogs (e.g., compounds A2, B2, C2) as chemical probes to investigate cell adhesion mechanisms in melanoma metastasis. These spiro compounds demonstrate enhanced inhibition of B16 melanoma cell adhesion compared to non-spiro natural products, providing a unique entry point for developing anti-metastatic therapeutics [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for Spiro[chromene-2,3'-pyrrolidine]

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.